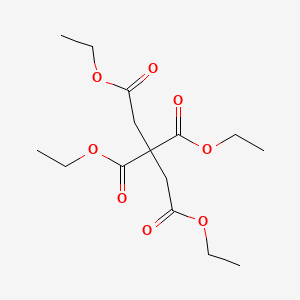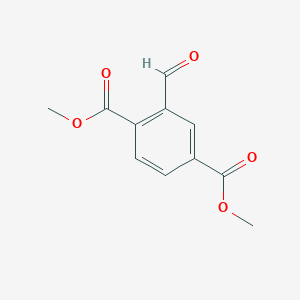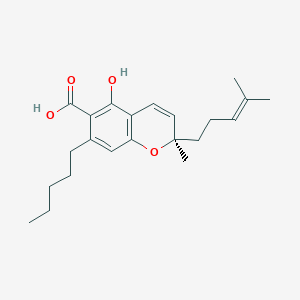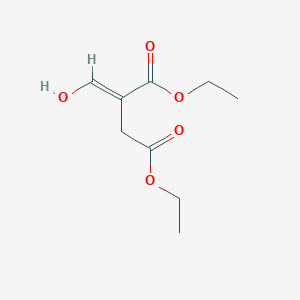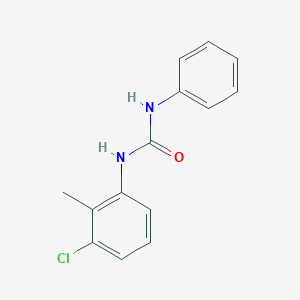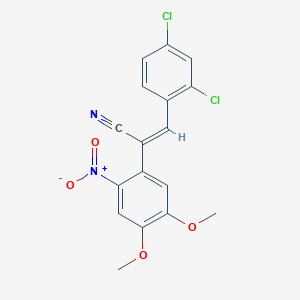![molecular formula C21H26O2 B11942207 Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cannabinol-D3 solution, 100 μg/mL in methanol, is a certified reference material commonly used in various scientific research applications. Cannabinol is a cannabinoid found in the Cannabis plant and is also a metabolite of Δ9-tetrahydrocannabinol, the main psychoactive component of Cannabis. Cannabinol is the primary product of Δ9-tetrahydrocannabinol degradation from exposure to air and light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cannabinol-D3 is synthesized through the deuteration of cannabinol. The process involves the introduction of deuterium atoms into the cannabinol molecule, replacing hydrogen atoms. This is typically achieved using deuterated reagents under controlled conditions to ensure the precise incorporation of deuterium.
Industrial Production Methods
Industrial production of Cannabinol-D3 involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process is carried out in specialized facilities equipped to handle deuterated compounds and ensure the production of high-purity Cannabinol-D3. The final product is then dissolved in methanol to achieve the desired concentration of 100 μg/mL and packaged in ampules of 1 mL .
Analyse Chemischer Reaktionen
Types of Reactions
Cannabinol-D3 undergoes various chemical reactions, including:
Oxidation: Cannabinol can be oxidized to form cannabinolic acid.
Reduction: Reduction of cannabinol can lead to the formation of tetrahydrocannabinol.
Substitution: Cannabinol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cannabinolic acid.
Reduction: Tetrahydrocannabinol.
Substitution: Various substituted cannabinoids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Cannabinol-D3 is widely used in scientific research due to its stable isotope labeling, which makes it an ideal internal standard for quantitative analysis. Some of its applications include:
Chemistry: Used in the development and validation of analytical methods such as liquid chromatography and mass spectrometry.
Biology: Employed in studies investigating the biological effects of cannabinoids and their metabolites.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of cannabinoids in the body.
Industry: Utilized in the quality control and potency testing of cannabis products.
Wirkmechanismus
Cannabinol exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. The binding of cannabinol to these receptors modulates various physiological processes, including pain perception, immune response, and mood regulation. The deuterated form, Cannabinol-D3, retains these properties, making it useful for studying the pharmacodynamics and pharmacokinetics of cannabinoids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cannabidiol-D3: Another deuterated cannabinoid used as an internal standard in analytical methods.
Δ9-Tetrahydrocannabinol-D3: Deuterated form of the main psychoactive component of Cannabis.
Cannabigerol-D3: Deuterated form of cannabigerol, a non-psychoactive cannabinoid.
Uniqueness
Cannabinol-D3 is unique due to its specific deuteration, which provides enhanced stability and allows for precise quantitative analysis in various research applications. Its primary use as a certified reference material sets it apart from other cannabinoids, making it indispensable in analytical and pharmacological studies .
Eigenschaften
Molekularformel |
C21H26O2 |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3/i1D3 |
InChI-Schlüssel |
VBGLYOIFKLUMQG-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


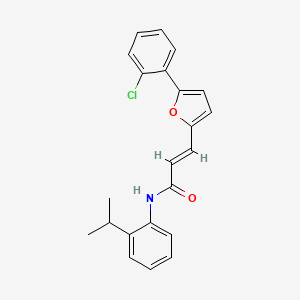

![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
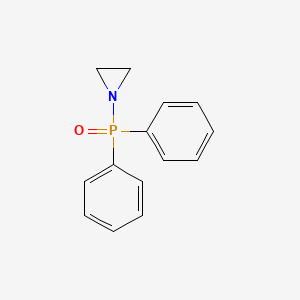
![6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11942156.png)

